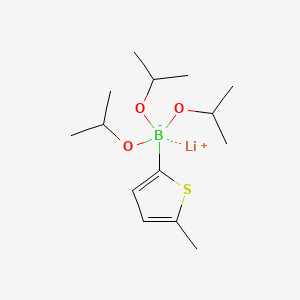

Lithium triisopropyl 2-thiophenylborate

Description

Contextualization within Modern Synthetic Organic Chemistry

Modern synthetic organic chemistry continuously seeks more efficient, selective, and robust methods for the construction of carbon-carbon and carbon-heteroatom bonds. In this pursuit, organoboron compounds have become indispensable tools. nih.gov Their versatility is highlighted by their central role in cornerstone reactions such as the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for synthesizing biaryls, a common motif in pharmaceuticals and functional materials. acs.org The mild reaction conditions, functional group tolerance, and generally low toxicity of organoboron reagents contribute to their widespread adoption in both academic and industrial laboratories. mit.edu

Significance of Organoboron Ate Complexes as Reactive Intermediates

The reactivity of organoboron compounds is significantly enhanced upon formation of tetracoordinate "ate" complexes. These complexes are formed by the addition of a nucleophile to the vacant p-orbital of a tricoordinate organoborane, resulting in a negatively charged boron center. This structural change transforms the organic substituent on the boron from a weakly nucleophilic group into a highly reactive one, capable of transferring to an electrophilic partner. lookchem.com This activation is the fundamental principle behind many powerful transformations, including the aforementioned Suzuki-Miyaura coupling.

Lithium triisopropyl borates are a particularly valuable class of these ate complexes. nih.govnih.gov They are typically generated in situ from an organolithium reagent and triisopropyl borate (B1201080). nih.gov This approach provides a convenient route to highly reactive nucleophiles that might otherwise be difficult to access or handle.

Overview of Thiophenyl Substituted Boron Compounds in Chemical Transformations

The thiophene (B33073) ring is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and organic electronic materials. Consequently, methods for incorporating the thiophene unit into larger molecules are of paramount importance. Thiophenyl-substituted boron compounds are key reagents for this purpose, serving as versatile building blocks in cross-coupling reactions. nih.gov

However, simple 2-thienylboronic acid is notoriously unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under the basic conditions often required for cross-coupling. nih.gov This instability can lead to low yields and reproducibility issues. The development of more stable and reliable 2-thiophenylboron reagents is therefore a significant objective in the field.

Research Gaps and Emerging Opportunities for Lithium Triisopropyl 2-Thiophenylborate

The primary research gap that this compound addresses is the inherent instability of its corresponding boronic acid. By forming the triisopropyl borate ate complex, the sensitive 2-thienylboron moiety is protected and stabilized. nih.gov Research has demonstrated that lithium triisopropyl borates, including those derived from sensitive five-membered heterocycles like furan, are remarkably robust. nih.govmit.edu They can be stored at room temperature for extended periods without significant decomposition, a stark contrast to the corresponding boronic acids. nih.gov

A general method for the synthesis and subsequent use of lithium triisopropyl heteroarylborates in Suzuki-Miyaura coupling has been well-established. nih.govacs.org This procedure is directly applicable to the generation and reaction of this compound.

Synthesis and Application of Lithium Triisopropyl Heteroarylborates nih.govacs.org

| Step | Procedure | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1. Lithiation | Generation of the heteroaryllithium species. | Heteroarene (e.g., Thiophene), n-Butyllithium | -78 °C to rt, THF/Toluene (B28343) |

| 2. Borylation | Reaction with triisopropyl borate to form the ate complex. | Triisopropyl borate | -78 °C to rt |

| 3. Cross-Coupling | In situ reaction with an aryl halide. | Aryl Halide, Palladium Catalyst (e.g., XPhos precatalyst), Aqueous Base (e.g., K₃PO₄) | 40 °C, THF/Water |

Advantages of Lithium Triisopropyl Borates over Boronic Acids nih.govmit.edu

| Property | Lithium Triisopropyl Borate | Boronic Acid |

|---|---|---|

| Stability | High, can be stored at room temperature | Often low, prone to protodeboronation |

| Handling | Can be used directly from crude preparation | Isolation can be difficult and lead to decomposition |

| Reaction Yields | Generally higher and more reproducible | Can be variable due to instability |

| Synthesis | Convenient one-pot lithiation/borylation sequence | Requires aqueous workup and purification |

Structure

2D Structure

Properties

IUPAC Name |

lithium;(5-methylthiophen-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BO3S.Li/c1-10(2)16-15(17-11(3)4,18-12(5)6)14-9-8-13(7)19-14;/h8-12H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNLDVONUJVPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=C(S1)C)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BLiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium Triisopropyl 2 Thiophenylborate

Formation of the Lithium Triisopropyl 2-Thiophenylborate Complex

The formation of the target compound occurs via the reaction of the 2-thienyllithium (B1198063) nucleophile with the electrophilic boron center of triisopropyl borate (B1201080).

The reaction is typically performed as a one-pot synthesis. nih.gov Stoichiometrically, a slight excess of the organolithium reagent and the borate ester are often used relative to the limiting precursor (if starting from a halothiophene) to ensure complete conversion. For instance, a common ratio involves using 1.1 equivalents of n-BuLi for the lithiation step, followed by the addition of 1.1 equivalents of triisopropyl borate. nih.gov

The reaction conditions are critical:

Temperature: The initial formation of 2-thienyllithium (via halogen exchange) is conducted at very low temperatures, such as -78 °C. nih.gov Following the formation of the organolithium, triisopropyl borate is added at this same low temperature. The reaction mixture is then allowed to gradually warm to room temperature and is typically stirred for several hours to ensure the complete formation of the lithium borate complex. nih.gov

Solvent: A mixture of solvents is often employed. The lithiation is frequently carried out in a combination of a non-polar solvent like toluene (B28343) or hexane (B92381) and a coordinating polar aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov THF can coordinate to the lithium ion, influencing the reactivity and solubility of the organolithium species.

The formation of this compound follows a well-established mechanistic pathway for organometallic additions to boron compounds. illinois.edu

The mechanism can be described in two main steps:

Nucleophilic Attack: The organolithium reagent, 2-thienyllithium, acts as a potent nucleophile. The carbon atom bonded to lithium carries a significant partial negative charge and attacks the electron-deficient, trigonal planar boron atom of the triisopropyl borate ester. illinois.eduwikipedia.org

Formation of the "Ate" Complex: This nucleophilic attack results in the formation of a new carbon-boron bond. The geometry at the boron center changes from trigonal planar to tetrahedral. The resulting species is a stable tetracoordinate borate, often referred to as a borate or an "ate" complex. illinois.edunih.gov In this case, the product is the lithium salt of the triisopropyl 2-thiophenylborate anion.

This process exploits the ability of boron to readily switch between trigonal planar and tetrahedral geometries upon coordination with a Lewis base or nucleophile. illinois.edu

For many research applications, particularly when this compound is used as an intermediate in subsequent reactions like Suzuki-Miyaura cross-couplings, the compound is often not isolated. nih.gov The common procedure involves generating the borate in solution and using it directly.

The typical in-situ procedure is as follows:

After the reaction is complete (allowing the mixture to warm to room temperature and stir for several hours), the solvent is removed under vacuum. nih.gov

The resulting crude salt is often dried further under high vacuum, sometimes with gentle heating (e.g., 80 °C), to remove any residual volatile impurities. nih.gov

This crude this compound, which still contains lithium byproducts from the lithiation step, is then used in the next synthetic step without any further purification, assuming a quantitative yield from the previous step. nih.gov

If isolation of a purified borate salt were required, general techniques such as precipitation from the reaction mixture, filtration, and washing with a non-polar solvent like heptane (B126788) could be employed, followed by drying under vacuum. orgsyn.org However, for its role as a masked boronic acid derivative in cross-coupling reactions, direct use is the more prevalent and efficient strategy. nih.gov

Advanced Synthetic Approaches and Analogues

The synthesis of this compound is a gateway to a variety of chemical transformations. Advanced synthetic methods have focused on improving the efficiency of its formation and on creating a diverse range of related compounds for broader applications.

Exploration of Alternative Lithium Reagents

The generation of the parent lithium thiophenolate, a key intermediate for forming this compound, is typically achieved through the use of a strong lithium-based reagent. While n-butyllithium (n-BuLi) is commonly employed, the exploration of alternative lithium reagents is crucial for optimizing reaction conditions, improving yields, and enhancing substrate compatibility. wikipedia.org

Organolithium reagents, in general, are potent nucleophiles and strong bases, making them suitable for the deprotonation of thiophenol or for lithium-halogen exchange with a substituted thiophene (B33073). wikipedia.orglibretexts.org The choice of the specific lithium reagent can be influenced by factors such as steric hindrance and basicity. wikipedia.org

Alternative lithium reagents that have been explored in the context of generating organolithium species for subsequent borylation include:

sec-Butyllithium and tert-Butyllithium: These reagents are stronger bases than n-butyllithium and can be advantageous for the deprotonation of less acidic substrates. Their increased steric bulk can also influence regioselectivity in certain reactions. wikipedia.orgmasterorganicchemistry.com The use of tert-butyllithium, for instance, is common for lithium-halogen exchange reactions. wikipedia.org

Lithium Amides: Reagents such as lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are exceptionally strong, non-nucleophilic bases. wikipedia.org Their primary utility lies in deprotonation reactions where nucleophilic addition to other functional groups must be avoided. wikipedia.org While more commonly used for generating enolates, their application in forming specific aryl lithium species is a viable strategy. wikipedia.org

Organolithium Reagents from Transmetalation: Other organolithium species can be generated via transmetalation, a process where a metal-halogen or metal-metal exchange occurs. wikipedia.org This can provide access to functionalized thiophenyl lithium reagents that may be difficult to prepare directly.

The reactivity of these reagents is also significantly influenced by the solvent. Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether can enhance the reactivity of organolithium reagents by solvating the lithium ion. libretexts.orgnumberanalytics.com

Table 1: Comparison of Alternative Lithium Reagents for Aryl Lithiation

| Lithium Reagent | Common Abbreviation | Key Characteristics | Typical Applications |

| n-Butyllithium | n-BuLi | Widely used, commercially available, strong base and nucleophile. | General deprotonation, lithium-halogen exchange. wikipedia.orgnih.gov |

| sec-Butyllithium | s-BuLi | Stronger base than n-BuLi, more sterically hindered. | Deprotonation of less acidic protons. |

| tert-Butyllithium | t-BuLi | Very strong base, highly sterically hindered. | Lithium-halogen exchange, deprotonation in sterically demanding environments. wikipedia.org |

| Lithium Diisopropylamide | LDA | Strong, non-nucleophilic base, sterically hindered. | Selective deprotonation, enolate formation. wikipedia.org |

| Lithium bis(trimethylsilyl)amide | LiHMDS | Strong, non-nucleophilic base, very sterically hindered. | Deprotonation where high steric hindrance is required. wikipedia.org |

This table is generated based on data from the text and provides an interactive comparison of different lithium reagents.

Synthesis of Structurally Related Thiophenyl Borates and Ate Complexes

Research has extended beyond the parent compound to the synthesis of a variety of structurally related thiophenyl borates and their corresponding "ate" complexes. These analogues are valuable for probing structure-activity relationships and for fine-tuning the electronic and steric properties of the reagent for specific applications, such as in cross-coupling reactions. nih.gov

The synthesis of these analogues generally follows the same fundamental pathway: reaction of a substituted thiophenol or its corresponding lithium salt with a suitable borane (B79455) or boronic ester. Variations can be introduced at three main positions:

The Thiophenyl Ring: Introducing substituents on the aromatic ring allows for the modulation of the electronic properties of the borate.

The Boron Center: Replacing the isopropyl groups with other alkyl or aryl groups can alter the steric environment and reactivity of the borate.

The Sulfur Atom: While less common, modifications involving the replacement of sulfur with other chalcogens like selenium have been explored in related organoboron chemistry. rsc.org

For example, the synthesis of aryl thiocyanates from aryl boronic acids demonstrates a related transformation in organoboron chemistry involving a sulfur-containing functional group. rsc.org Similarly, the synthesis of various heteroaryl triisopropyl borates, including those derived from thiophene, has been successfully demonstrated, highlighting the versatility of this synthetic approach. nih.gov The synthesis of borinic acids and their derivatives through methods like tin-boron or silicon-boron transmetalation also points to alternative routes for creating diverse boron-containing structures. nih.gov

Table 2: Examples of Structurally Related Borates and Their Synthetic Precursors

| Borate Type | Key Structural Feature | Common Precursors | Synthetic Method |

| Substituted Aryl Borates | Functional groups on the aryl ring | Substituted Aryl Halides, Triisopropyl borate | Lithiation followed by borylation. nih.gov |

| Heteroaryl Borates | Aromatic ring is a heterocycle (e.g., furan, pyridine) | Heteroaryl Halides, Triisopropyl borate | Lithiation followed by borylation. nih.gov |

| Potassium Aryltrifluoroborates | Three fluorine atoms on the boron center | Aryl Grignard Reagents, Trimethyl borate, KHF2 | Reaction of boronic acids with KHF2. nih.gov |

| Neopentylglycol Arylboronic Esters | A cyclic boronic ester | Arylboronic acid, Neopentylglycol | Condensation reaction. acs.orgacs.org |

This interactive table showcases different classes of structurally related borates and the precursors used in their synthesis.

Development of One-Pot Synthesis Strategies

To improve efficiency, reduce waste, and simplify procedures, significant effort has been directed towards the development of one-pot synthesis strategies. riken.jp In the context of lithium triisopropyl borates, a one-pot procedure allows for the initial formation of the borate and its immediate use in a subsequent reaction without the need for isolation and purification. nih.govmit.edu

A notable example is the one-pot lithiation, borylation, and Suzuki-Miyaura cross-coupling reaction. nih.govmit.edu This process involves:

Lithiation: An aryl or heteroaryl halide is treated with an alkyllithium reagent (e.g., n-BuLi) at low temperature to form the corresponding lithium species.

Borylation: Triisopropyl borate is added to the reaction mixture, which then reacts with the newly formed organolithium compound to generate the lithium triisopropyl borate "ate" complex.

Cross-Coupling: A palladium catalyst and a suitable coupling partner (an aryl halide) are introduced directly into the same reaction vessel. The mixture is then heated to effect the Suzuki-Miyaura coupling.

This one-pot approach is highly advantageous as it bypasses the often-problematic isolation of the borate, which can be sensitive to decomposition. nih.gov The direct use of the crude borate salt often proceeds with high efficiency. nih.gov The development of such integrated synthetic methods represents a significant advancement, making these valuable reagents more accessible and practical for broader synthetic applications. uchicago.edu

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Organic Ligands

The proton (¹H) NMR spectrum of Lithium triisopropyl 2-thiophenylborate is anticipated to display distinct signals corresponding to the protons of the triisopropyl and 2-thiophenyl ligands.

Triisopropyl Group: The protons of the three equivalent isopropyl groups are expected to give rise to two signals. A septet (or multiplet) would correspond to the methine proton (-CH), shifted downfield due to the deshielding effect of the adjacent oxygen atom. This signal is anticipated in the range of 3.5-4.5 ppm libretexts.org. A doublet, integrating to 18 protons, would represent the six methyl groups (-CH₃) of each isopropyl moiety, appearing at a higher field, likely in the 1.0-1.3 ppm region libretexts.org. The coupling between the methine and methyl protons would result in the observed splitting patterns.

2-Thiophenyl Group: The protons of the thiophene (B33073) ring will exhibit characteristic chemical shifts in the aromatic region (typically 6.5-8.0 ppm) libretexts.org. Due to the C-B bond at the 2-position, three distinct signals are expected. The proton at the 5-position is likely to be the most downfield, followed by the proton at the 3-position, and then the proton at the 4-position. The coupling between these adjacent protons would lead to doublet of doublets or more complex multiplet patterns.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl-CH | 3.5 - 4.5 | Septet |

| Isopropyl-CH₃ | 1.0 - 1.3 | Doublet |

| Thiophenyl-H5 | ~7.5 - 8.0 | Doublet of doublets |

| Thiophenyl-H3 | ~7.0 - 7.5 | Doublet of doublets |

| Thiophenyl-H4 | ~6.8 - 7.2 | Triplet or dd |

¹³C NMR Spectroscopic Investigations of Carbon Frameworks

The carbon-13 (¹³C) NMR spectrum provides valuable information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets, where each unique carbon atom gives a distinct signal libretexts.org.

Triisopropyl Group: Two signals are expected for the isopropyl groups: one for the methine carbon (-CH) and one for the methyl carbons (-CH₃). The methine carbon, being directly attached to oxygen, will be deshielded and appear downfield, typically in the range of 60-70 ppm. The methyl carbons will resonate at a higher field, around 20-30 ppm libretexts.orgoregonstate.edu.

2-Thiophenyl Group: The carbons of the thiophene ring will resonate in the aromatic region (110-150 ppm) libretexts.org. The carbon atom directly bonded to the boron (C2) is expected to be significantly broad and possibly difficult to observe due to quadrupolar relaxation of the attached boron nucleus. The other three carbon atoms (C3, C4, and C5) will give distinct signals, with their chemical shifts influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing character of the borate (B1201080) group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl-CH | 60 - 70 |

| Isopropyl-CH₃ | 20 - 30 |

| Thiophenyl-C2 | Broad, ~140-150 |

| Thiophenyl-C5 | ~130-135 |

| Thiophenyl-C3 | ~128-132 |

| Thiophenyl-C4 | ~125-128 |

¹¹B NMR Spectroscopy for Boron Coordination Environment Analysis

Boron-11 (¹¹B) NMR spectroscopy is a powerful tool for directly probing the coordination environment of the boron atom. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the substituents. For tetracoordinate boron compounds like this compound, a single, relatively sharp signal is expected. The chemical shift for tetracoordinate organoborates typically falls in the range of +12 to -8 ppm. The specific chemical shift will be influenced by the electronic properties of the thiophenyl and isopropyl groups.

Coupling Constant Analysis and 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. Cross-peaks would be observed between the methine and methyl protons of the isopropyl groups, confirming their connectivity. Within the thiophenyl ring, correlations between adjacent protons (H3-H4, H4-H5) would be evident, aiding in the assignment of these signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would show cross-peaks connecting the isopropyl -CH proton to its corresponding carbon, the isopropyl -CH₃ protons to their carbon, and each of the thiophenyl protons (H3, H4, H5) to their respective carbon atoms (C3, C4, C5). This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected from the isopropyl methyl protons to the methine carbon, and from the thiophenyl protons to adjacent and more distant carbons within the ring. A key correlation would be from the thiophenyl H3 proton to the boron-bound C2 carbon, which can help to identify the chemical shift of this often-broadened carbon signal.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. These two techniques are often complementary, as some vibrational modes may be active in one technique but not the other.

Infrared Spectroscopic Fingerprint Region Analysis

The infrared spectrum is typically divided into a functional group region (4000-1500 cm⁻¹) and a fingerprint region (1500-400 cm⁻¹). The fingerprint region contains a complex series of absorptions that are unique to a particular molecule, arising from bending vibrations and other complex molecular motions.

For this compound, the fingerprint region would be expected to contain characteristic absorptions for:

C-H Bending Vibrations: Bending vibrations of the methyl and methine groups of the isopropyl ligands would appear in this region.

Thiophene Ring Vibrations: The thiophene ring has several characteristic in-plane and out-of-plane bending and stretching vibrations that fall within the fingerprint region.

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring typically appears in the fingerprint region.

B-O Stretching: The asymmetric stretching of the B-O bonds in the tetracoordinate borate anion is a prominent feature and is expected to be a strong absorption in the infrared spectrum, likely appearing in the 1000-1100 cm⁻¹ range.

Analysis of this complex region, often aided by comparison with the spectra of related compounds or with theoretically calculated spectra, can provide definitive confirmation of the compound's identity.

Interactive Data Table: Predicted Key IR Absorption Bands

| Functional Group/Bond | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) stretch | 3100 - 3000 |

| C-H (aliphatic) stretch | 3000 - 2850 |

| C=C (thiophene ring) stretch | 1600 - 1450 |

| C-H bend (aliphatic) | 1470 - 1365 |

| B-O stretch (asymmetric) | 1100 - 1000 |

| C-S stretch | ~700 |

Raman Spectroscopy for S-C and B-C Vibrational Modes

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, offering detailed insights into their structural framework. olemiss.edu For this compound, this method is particularly useful for identifying the characteristic vibrations of the sulfur-carbon (S-C) and boron-carbon (B-C) bonds.

The Raman spectrum of a thiophenyl group typically exhibits distinct peaks. researchgate.netresearchgate.netjchps.com The S-C stretching vibration is a key diagnostic feature. The B-C stretching vibrations in organoboron compounds are also well-characterized and provide information about the coordination environment of the boron atom. researchgate.net Analysis of these vibrational modes can confirm the connectivity within the molecule and provide information about bond strengths and the local chemical environment. The delocalization of π-electrons within organic chelates into the vacant p-orbitals of boron can rigidify the structure and influence these vibrational frequencies. nih.gov

Table 1: Hypothetical Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

| C-H (aromatic) stretch | 3050 - 3100 | Strong |

| C-H (aliphatic) stretch | 2850 - 3000 | Strong uci.edu |

| B-C (isopropyl) stretch | ~1150 | Medium |

| B-C (thiophenyl) stretch | ~1070 | Medium |

| S-C stretch | ~700 | Medium |

| Low-frequency modes | < 400 | Weak to Medium nih.govrruff.info |

Note: This table presents expected vibrational frequencies based on typical values for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. longdom.orgnih.govresearchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule by comparing the experimentally measured mass to the theoretically calculated mass. longdom.org For this compound, HRMS would confirm the molecular formula, C₁₅H₂₄BLiS. This technique is crucial for distinguishing between compounds with very similar nominal masses. longdom.org The application of HRMS for the analysis of lithium-containing compounds has been demonstrated. nih.govarxiv.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a technique where ions are selected, fragmented, and then the fragments are mass-analyzed to provide detailed structural information. wikipedia.orgnationalmaglab.orgunt.edu This process, often involving collision-induced dissociation (CID), helps to piece together the molecular structure by observing the neutral losses and the resulting fragment ions. wikipedia.org For this compound, MS/MS analysis of the borate anion, [C₁₅H₂₄BS]⁻, would likely show characteristic losses of the isopropyl and thiophenyl groups. The resulting fragmentation pattern provides direct evidence for the connectivity of the substituents to the central boron atom. Competing fragmentation pathways can sometimes lead to complex spectra. nih.gov

Table 2: Plausible Fragmentation Pattern for the [C₁₅H₂₄BS]⁻ Anion

| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Neutral Loss |

| [C₁₅H₂₄BS]⁻ | Loss of isopropyl radical | [C₁₂H₁₇BS]⁻ | C₃H₇• |

| [C₁₅H₂₄BS]⁻ | Loss of propene | [C₁₂H₁₈BS]⁻ | C₃H₆ |

| [C₁₅H₂₄BS]⁻ | Loss of thiophenyl radical | [C₉H₂₁B]⁻ | C₆H₅S• |

Note: This table illustrates a hypothetical fragmentation pathway.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. researchgate.netacs.org

Single-Crystal X-ray Crystallography of the Borate Complex

Obtaining a suitable single crystal of this compound would allow for a detailed structural analysis via X-ray crystallography. This technique would provide precise coordinates for each atom in the crystal lattice, revealing the exact molecular structure, including the coordination of the lithium ion to the borate anion. The formation of lithium borate crystalline phases has been studied in various systems. koreascience.krresearchgate.netnih.gov The boron atom in such tetracoordinate complexes is expected to adopt a tetrahedral geometry. nih.govmdpi.comresearchgate.netchemrxiv.orgresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Coordination Geometry

The crystallographic data provides accurate measurements of bond lengths and angles. researchgate.netresearchgate.netnih.gov In this compound, the B-C bond lengths to the isopropyl groups and the thiophenyl group would be determined, as would the C-S bond length. The bond angles around the central boron atom would define its coordination geometry. In tetracoordinate boron compounds, the geometry is typically a distorted tetrahedron, with bond angles deviating from the ideal 109.5° due to the steric and electronic differences between the substituents. mdpi.com

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value (Å or °) |

| B-C (isopropyl) Bond Length | 1.61 - 1.64 |

| B-C (thiophenyl) Bond Length | 1.61 - 1.62 mdpi.com |

| C-B-C Bond Angles | 97 - 115 mdpi.com |

| Coordination Geometry of Boron | Distorted Tetrahedral mdpi.comchemrxiv.org |

Note: The values in this table are based on typical bond lengths and angles found in similar tetracoordinate organoboron compounds.

Investigation of Intermolecular Interactions and Packing

The crystal lattice would be primarily governed by electrostatic interactions between the lithium cations (Li⁺) and the anionic triisopropyl 2-thiophenylborate ([ (i-PrO)₃B(2-SC₄H₃) ]⁻) units. The arrangement of these ions would aim to maximize electrostatic attraction while minimizing steric repulsion from the bulky isopropyl groups.

Advanced Spectroscopic and Analytical Techniques

Low-Temperature NMR and IR Studies for Reactive Intermediates

Low-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying the structure and dynamics of potentially reactive or thermally sensitive compounds like this compound.

Low-Temperature NMR: At room temperature, the ¹¹B NMR spectrum of a borate complex would likely show a broad signal due to quadrupolar relaxation. By cooling the sample, the rate of this relaxation can be slowed, resulting in a sharper signal and allowing for more precise determination of the chemical shift and coupling constants. This can provide valuable information about the coordination environment of the boron atom. Similarly, ¹H and ¹³C NMR spectra at low temperatures could resolve dynamic processes, such as the rotation of the isopropyl groups or potential fluxional behavior of the thiophenyl group. This technique would be particularly useful for identifying and characterizing any reactive intermediates that might form during its synthesis or subsequent reactions.

Low-Temperature IR: IR spectroscopy probes the vibrational modes of a molecule. By recording spectra at low temperatures, vibrational bands become sharper and better resolved. This can aid in the identification of specific functional groups and provide insights into the bonding environment. For this compound, low-temperature IR could be used to monitor the B-O, B-C, and C-S stretching frequencies, providing information on the strength of these bonds and how they might be affected by intermolecular interactions in the solid state.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound, in its parent form, is not chiral. However, if a chiral substituent were introduced to the thiophene ring or if a chiral alcohol were used in place of isopropanol during its synthesis, the resulting derivative would be chiral. In such cases, chiroptical spectroscopy would be an essential tool for determining the absolute configuration of the stereocenters and for studying stereoselective reactions. The sign and magnitude of the Cotton effects in the CD spectrum would provide a fingerprint of the molecule's three-dimensional structure.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₁₅H₂₄BLiOS) to confirm the purity and stoichiometry of the synthesized this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 180.15 | 63.83 |

| Hydrogen | H | 1.01 | 24.24 | 8.59 |

| Boron | B | 10.81 | 10.81 | 3.83 |

| Lithium | Li | 6.94 | 6.94 | 2.46 |

| Oxygen | O | 16.00 | 48.00 | 17.02 |

| Sulfur | S | 32.07 | 32.07 | 11.37 |

Reactivity and Mechanistic Investigations of Lithium Triisopropyl 2 Thiophenylborate

Nucleophilic Character and Reactivity Profiles

The utility of lithium triisopropyl 2-thiophenylborate as a nucleophile in cross-coupling reactions is fundamentally governed by a delicate interplay of electronic and steric factors. These factors are, in turn, influenced by the nature of the ligands on the boron atom and the counterion present in the system.

The nucleophilicity of the 2-thiophenyl group in this compound is significantly modulated by the surrounding chemical environment. The triisopropyl borate (B1201080) framework serves as a protective group, enhancing the stability of the otherwise labile 2-thiophenylboronic acid. nih.govresearchgate.net This protection is largely attributed to the steric bulk of the isopropyl groups, which shield the boron center from premature protodeboronation, a common decomposition pathway for many heteroaryl boronic acids. mit.edu

A general comparison of factors influencing the reactivity of related borate compounds is presented in the table below.

| Factor | Influence on Reactivity | Rationale |

| Ligand Bulk | Decreased rate of undesired side reactions (e.g., protodeboronation) | Steric shielding of the boron center by bulky ligands like isopropyl groups enhances stability. researchgate.net |

| Counterion | Can modulate reaction rates and product distribution | The size and Lewis acidity of the alkali metal cation (e.g., Li+, Na+, K+) can affect the solubility, aggregation, and activation of the borate complex. lube-media.comnih.gov |

| Solvent | Significant impact on nucleophilicity and reaction mechanism | The polarity and coordinating ability of the solvent can influence the dissolution of the borate salt and the stabilization of charged intermediates. libretexts.org |

The reactivity of this compound is a direct consequence of its electronic and steric makeup. The thiophene (B33073) ring, being an electron-rich aromatic system, imparts nucleophilic character to the carbon atom attached to the boron. cymitquimica.com However, this inherent nucleophilicity is tempered by the steric hindrance imposed by the three isopropyl groups on the borate. reddit.commasterorganicchemistry.com

This steric bulk around the boron atom means that the borate itself is not the active nucleophile in Suzuki-Miyaura type couplings. It is widely hypothesized that under the aqueous basic conditions typical for these reactions, the triisopropylborate is hydrolyzed to the corresponding 2-thiophenylboronic acid. nih.govresearchgate.net This hydrolysis also liberates isopropyl alcohol and a lithium base, which can then participate in the catalytic cycle.

The balance between the electronic activation provided by the thiophene ring and the steric demands of the borate moiety is a key determinant of the compound's utility. While the bulky groups protect the reagent, they also necessitate conditions that allow for the "unmasking" of the more reactive boronic acid species for the desired cross-coupling to proceed efficiently.

Mechanistic Studies of Borate-Mediated Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and expanding its synthetic applications. While specific mechanistic studies on this exact compound are not extensively documented, valuable insights can be drawn from investigations into the broader class of Suzuki-Miyaura reactions involving related arylboronic acids and their derivatives. digitellinc.comnih.gov

The direct observation of intermediates in catalytic cycles is a powerful tool for mechanistic elucidation. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been employed in the study of related borate systems to identify and characterize transient species. lube-media.comelsevierpure.com For example, 11B NMR is a particularly useful technique for probing the environment around the boron atom, allowing for the distinction between different borate and boronic acid species in solution. researchgate.netacs.org

In the case of this compound, low-temperature NMR studies could potentially allow for the observation of the initial borate complex, its interaction with the palladium catalyst, and its conversion to the active boronic acid species. The chemical shifts in 11B NMR are sensitive to the coordination number and the nature of the substituents on the boron atom, providing a window into the dynamic processes occurring during the reaction.

Representative 11B NMR Chemical Shifts for Boron Species

| Boron Species | Typical 11B NMR Chemical Shift (ppm) | Reference |

| Boric Acid | ~19-20 | acs.org |

| Trigonal Boronic Esters | ~30-32 | researchgate.net |

| Tetracoordinate Borates | ~5-15 | lube-media.com |

Note: These are representative values and can vary based on the specific structure and solvent.

Kinetic Isotope Effect (KIE) studies are a sophisticated method for probing the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. nih.gov In the context of Suzuki-Miyaura reactions, 13C KIEs can provide detailed information about the bond-breaking and bond-forming events in the rate-determining step. nih.gov

Illustrative 13C KIE Values in Suzuki-Miyaura Reactions

| Isotopic Position | Experimental KIE | Mechanistic Implication | Reference |

| C-Br (Aryl Bromide) | 1.020 | Consistent with oxidative addition to a monoligated palladium complex. | nih.gov |

| C-Boron (Aryl Boronic Acid) | 1.035 | Suggests transmetalation is the first irreversible step in the catalytic cycle. | nih.gov |

These values, while not specific to the title compound, illustrate how KIEs can be used to dissect the intricate steps of the catalytic cycle.

Stereochemical Aspects of Reactions Involving this compound

Detailed studies focusing on the stereochemical control in reactions involving this compound are not present in the current body of scientific literature. Consequently, a quantitative analysis of diastereoselectivity and enantioselectivity, as well as the configurational fate of the migrating center, cannot be provided.

Diastereoselectivity and Enantioselectivity in Transformations

There is a lack of published research investigating the diastereoselectivity or enantioselectivity of reactions where this compound acts as a reactant or intermediate. For analogous organoborate compounds, the stereochemical outcome of reactions is often influenced by the structure of the borate itself, the substrate, and the catalyst system employed. However, without specific studies on the 2-thiophenyl derivative, any discussion on achievable levels of diastereomeric or enantiomeric excess would be purely speculative.

Retention or Inversion of Configuration at the Migrating Center

The stereochemical course of 1,2-migration reactions involving borates is a well-established area of study, often proceeding with retention of configuration at the migrating carbon center. This is a key feature, for instance, in the oxidation of organoboranes to alcohols with alkaline hydrogen peroxide. For this compound, it is reasonable to hypothesize that similar migrations would also proceed with retention of stereochemistry. However, without experimental verification through isotopic labeling or the use of stereochemically defined substrates, this remains an unconfirmed assumption for this specific compound.

Solvent and Additive Effects on Reactivity and Selectivity

The influence of the reaction medium, including the choice of solvent and the presence of additives, is paramount in controlling the reactivity and selectivity of organometallic reagents. For this compound, specific data on these effects are not available. The following discussion is based on general principles observed for related lithium organoborates.

Impact of Coordinating and Non-Coordinating Solvents

The nature of the solvent can significantly affect the aggregation state and reactivity of lithium salts.

Coordinating Solvents: Solvents such as tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) can coordinate to the lithium cation, leading to the formation of solvent-separated ion pairs or less aggregated species. This generally increases the nucleophilicity of the borate anion and can enhance reaction rates. For related lithium enolates, aggregation has been shown to be lower in DME compared to THF. researchgate.net

A study on related lithium triisopropyl borates in Suzuki-Miyaura coupling reactions noted the use of a THF/water mixture. nih.gov The presence of water was presumed to be necessary for the hydrolysis of the triisopropylborate to the corresponding boronic acid for efficient transmetalation. nih.gov This suggests that for cross-coupling applications, the solvent system plays a crucial role in the activation of the borate.

Role of Lewis Acid and Base Additives

The addition of Lewis acids or bases can modulate the reactivity of organoborate compounds.

Lewis Acid Additives: Lewis acids can interact with the oxygen atoms of the isopropyl groups or the sulfur atom of the thiophenyl group, potentially altering the electronic nature and reactivity of the borate. However, no studies have been published that detail such interactions for this compound.

Lewis Base Additives: Lewis bases can compete with the solvent in coordinating to the lithium cation, which can influence the aggregation state and reactivity. In the context of Suzuki-Miyaura couplings of other lithium triisopropylborates, the reaction itself generates a basic medium upon hydrolysis, which can influence the catalytic cycle. nih.gov

Ligand Rearrangements and Intramolecular Processes

There is no specific information in the scientific literature concerning ligand rearrangements or other intramolecular processes for this compound. For organoborates in general, intramolecular rearrangements are a key step in many synthetic transformations. A common example is the 1,2-migration of an organic group from the boron atom to an adjacent atom, which is fundamental to reactions like the Zweifel olefination or the Matteson homologation. It is plausible that the 2-thiophenyl group could participate in such rearrangements, but the specifics of its migratory aptitude compared to the isopropyl groups, and the conditions that would induce such a process, have not been investigated for this particular compound.

1,2-Metallate Rearrangements from Boron to Carbon

The reactivity of this compound is anticipated to be characterized by the potential for a 1,2-metallate rearrangement, a fundamental transformation in organoboron chemistry. nih.govwikipedia.org This type of rearrangement involves the migration of a substituent from the boron atom to an adjacent carbon atom. In the specific case of this compound, this would entail the transfer of one of the isopropyl groups from the boron center to the carbon atom of the thiophenyl ring that is bonded to the boron.

The driving force for this intramolecular process is often the formation of a more stable organoborane species. The general mechanism for such a 1,2-metallate rearrangement is initiated by the formation of a tetracoordinate boronate complex, which is the this compound itself. Subsequent rearrangement would lead to a new triorganoborane, where one of the isopropyl groups is now attached to the thiophene ring.

Research on analogous systems, particularly those involving hindered carbamate (B1207046) and benzoate (B1203000) esters, has shown that these 1,2-metallate rearrangements are highly stereospecific. youtube.com This stereospecificity is a key feature that allows for the controlled synthesis of complex molecules. The stereochemical outcome is often dictated by the configuration of the carbon atom bearing the boron and the migrating group.

The general process can be summarized in the following steps:

Formation of the lithium boronate complex.

Migration of an alkyl or aryl group from the boron to the adjacent carbon.

Formation of the rearranged, neutral organoborane product.

| Feature | Description | Expected Outcome for this compound |

|---|---|---|

| Migrating Group | An alkyl or aryl group attached to the boron atom. | An isopropyl group would be the most likely migrating group. |

| Migration Terminus | The carbon atom adjacent to the boron atom. | The C2 carbon of the thiophene ring. |

| Stereochemistry | Typically proceeds with retention of configuration at the migrating group and inversion at the migration terminus. | A stereospecific rearrangement is expected, though the specific outcome would depend on the reaction conditions and any resident stereocenters. |

| Driving Force | Formation of a more stable, neutral organoborane from the ate complex. | The release of strain in the boronate complex and formation of a stable C-C bond. |

Potential for Ligand Exchange or Scrambling Reactions

This compound, as a tetracoordinate boronate complex, possesses the potential to undergo ligand exchange or scrambling reactions. In such reactions, one or more of the ligands—the isopropyl groups or the 2-thiophenyl group—are replaced by other ligands present in the reaction mixture. This reactivity is a common feature of organoborate complexes and can influence the outcome of subsequent reactions.

The lability of the ligands on the boron atom is influenced by several factors, including the strength of the boron-ligand bond, steric hindrance around the boron center, and the nature of the solvent and any additives. The triisopropyl groups, being relatively bulky, may be susceptible to exchange with smaller, less sterically demanding ligands. Conversely, the boron-thiophenyl bond may have different lability compared to the boron-isopropyl bonds.

Ligand exchange can occur through a dissociative or an associative mechanism. In a dissociative pathway, a ligand first detaches from the boron center to form a transient tricoordinate species, which is then trapped by a new ligand. In an associative mechanism, an incoming ligand coordinates to the boron, forming a transient pentacoordinate intermediate, which then expels one of the original ligands.

While specific studies on ligand exchange reactions of this compound are not prominent in the reviewed literature, the general principles of boronate chemistry suggest that such processes are plausible. The presence of other organolithium reagents, Lewis acids, or coordinating solvents could facilitate ligand exchange.

The potential for these reactions is an important consideration in the synthetic applications of this compound, as scrambling of ligands could lead to a mixture of products and reduce the selectivity of a desired transformation. The table below summarizes potential ligand exchange scenarios and their possible consequences.

| Exchanging Ligand | Potential Reaction | Consequence |

|---|---|---|

| Alkyl Lithium (R-Li) | Exchange of an isopropyl or thiophenyl group with the R group. | Formation of a new mixed organoborate complex, potentially altering reactivity and selectivity in subsequent steps. |

| Lewis Acids (e.g., BF3) | Coordination to a ligand, facilitating its departure. | Could promote the decomposition of the borate complex or initiate rearrangement reactions. |

| Coordinating Solvents (e.g., THF, DME) | Coordination to the lithium cation, potentially altering the aggregation state and reactivity of the borate. | Can influence reaction rates and the equilibrium position of ligand exchange processes. |

| Protic Species (e.g., H2O, alcohols) | Protonolysis of one of the boron-carbon bonds. | Decomposition of the borate complex to form the corresponding hydrocarbon and a borinic acid derivative. |

Applications of Lithium Triisopropyl 2 Thiophenylborate in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental objective in organic chemistry. Lithium triisopropyl 2-thiophenylborate and related lithium triisopropyl borate (B1201080) salts serve as versatile nucleophilic partners in several key C-C bond-forming reactions.

Lithium triisopropyl borates, including the 2-thiophenyl derivative, are highly effective nucleophiles in Suzuki-Miyaura cross-coupling reactions. rsc.orgnumberanalytics.com These borate species offer significant advantages over the more commonly used boronic acids, particularly for heterocyclic systems. rsc.org One of the primary benefits is their enhanced stability; they are much less susceptible to protodeboronation, a common decomposition pathway for many heterocyclic boronic acids under typical Suzuki-Miyaura conditions. rsc.orgnumberanalytics.com This stability allows them to be conveniently stored on the benchtop at room temperature for extended periods without significant degradation. rsc.orgnumberanalytics.com

Research has demonstrated that lithium triisopropyl borates can be readily prepared through a one-pot procedure involving the lithiation of the corresponding (hetero)arene, followed by the addition of triisopropyl borate. rsc.orgnumberanalytics.com The resulting lithium triisopropyl borate salt can often be used directly in coupling reactions without further purification. rsc.org

The utility of these reagents has been showcased in the coupling of a wide range of heterocyclic borates with various aryl and heteroaryl halides. rsc.orgnumberanalytics.com The use of palladium catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, has been shown to facilitate these couplings under mild conditions, often at room temperature or slightly elevated temperatures (e.g., 40 °C), and in short reaction times. numberanalytics.com The reactions typically proceed in good to excellent yields with a broad substrate scope, accommodating various functional groups. rsc.orgnumberanalytics.com For instance, aryl bromides, chlorides, and triflates have all been successfully employed as electrophilic partners. numberanalytics.com

A general procedure has been developed for a one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling, which provides a streamlined approach to synthesizing diverse biaryl and heteroaryl-aryl compounds. rsc.org The process involves the in-situ generation of the lithium triisopropyl borate followed by the addition of a palladium catalyst, a base such as aqueous potassium phosphate, and the electrophilic coupling partner. numberanalytics.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Heteroarylborates

| Heteroaryl Borate | Electrophile | Catalyst System | Product Yield (%) |

|---|---|---|---|

| Lithium triisopropyl 2-furanylborate | 4-Bromotoluene | 3 mol % XPhos Precatalyst, K₃PO₄ | 96% |

| This compound | 4-Chloroanisole | 3 mol % XPhos Precatalyst, K₃PO₄ | 95% |

| Lithium triisopropyl 2-pyridinylborate | 1-Bromo-4-(trifluoromethyl)benzene | 3 mol % XPhos Precatalyst, K₃PO₄ | 91% |

| Lithium triisopropyl N-Boc-2-pyrrolylborate | Methyl 4-bromobenzoate | 3 mol % XPhos Precatalyst, K₃PO₄ | 93% |

This table presents representative data adapted from studies on lithium triisopropyl borates to illustrate the scope and efficiency of the methodology. Specific conditions and yields may vary.

While the use of this compound specifically in conjugate addition reactions is not extensively documented, the reactivity of related organoborate and organocuprate species provides a strong indication of its potential in this domain. Organolithium compounds, the precursors to these borates, are often converted into cuprates for efficient 1,4-addition to α,β-unsaturated systems like enones and enals. wikipedia.org The formation of an "ate" complex, such as the borate, modulates the reactivity of the organic nucleophile.

The potential pathway for a conjugate addition would involve the activation of the α,β-unsaturated carbonyl compound by a Lewis acid, followed by the nucleophilic transfer of the thiophenyl group from the borate complex to the β-position of the unsaturated system. The efficiency of such a reaction would likely depend on the choice of solvent, temperature, and any activating additives. Further research is required to explore and optimize the conditions for the application of this compound in this class of reactions.

Organolithium reagents are well-known for their ability to add to the electrophilic carbon of carbonyls and imines. The conversion of an organolithium to a lithium triisopropyl borate tempers its reactivity. However, the potential for the thiophenyl group to be transferred from the borate complex to a carbonyl or imine electrophile exists.

This transformation would represent a nucleophilic addition to the C=O or C=N double bond. The reaction could be facilitated by the coordination of the lithium cation to the heteroatom of the electrophile, increasing its electrophilicity. The success of this application would hinge on the nucleophilicity of the borate complex compared to its basicity, as competitive deprotonation at the α-position of the carbonyl or imine could occur. As with conjugate additions, this remains a potential area of application for this compound that warrants further investigation.

The direct electrophilic alkylation or arylation of this compound is not a typical reaction pathway for this class of compounds. Organoborates are generally considered nucleophilic, reacting with electrophiles through transition-metal-catalyzed cross-coupling reactions rather than direct substitution with alkyl or aryl halides. The carbon-boron bond is not typically cleaved by simple electrophiles without catalytic activation. Therefore, this application is considered unlikely under standard conditions.

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as sulfur is crucial for the synthesis of many pharmaceuticals and materials.

The structure of this compound, containing a pre-formed aryl-sulfur linkage, presents interesting possibilities for carbon-sulfur bond formation. While its primary documented use involves the transfer of the thiophenyl-substituted aryl group in C-C bond formations, the thiophenyl moiety itself could potentially participate in novel C-S bond-forming strategies.

One hypothetical pathway could involve an intramolecular migration or a transition-metal-catalyzed process where the thiophenyl group is transferred to another organic fragment. For instance, in a carefully designed system, a palladium or copper catalyst might facilitate the reductive elimination of a C-S bond from an intermediate complex derived from the borate.

Alternatively, the thiophenyl group could act as a sophisticated leaving group in a reaction sequence, or the entire borate complex could serve as a precursor for generating a thiophenolate nucleophile under specific reaction conditions. However, these potential applications are speculative and represent an unexplored area of the reactivity of this compound. The development of such methodologies would require significant further research.

Other C-N, C-O, C-X (Halogen) Bond Formations

The formation of carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry, enabling the construction of a vast array of functional molecules. While the Suzuki-Miyaura coupling is a well-established method for C-C bond formation using boronic acid derivatives, the analogous C-N, C-O, and C-X couplings have also seen significant development.

Currently, there is a lack of specific published research demonstrating the direct application of This compound in C-N, C-O, or C-X bond-forming reactions. The majority of literature on lithium triisopropyl borates focuses on their role as stable and effective nucleophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. nih.govnih.govmit.edu These borate salts are valued for their enhanced stability compared to the corresponding boronic acids, especially for heterocyclic systems that are prone to protodeboronation. nih.govnih.gov

While direct evidence is wanting, the general reactivity of organoborates in coupling reactions could theoretically be extended to carbon-heteroatom bond formation. For instance, copper-catalyzed N-arylation has been demonstrated with other types of aryltriolborates, suggesting that under specific catalytic conditions, a thiophenylborate could potentially act as a nucleophile for amination or etherification reactions. researchgate.net However, without dedicated studies on This compound , its efficacy and scope in these transformations remain speculative.

Asymmetric Synthesis and Chiral Transformations

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. slideshare.netyoutube.com This field often relies on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.

The application of This compound as a direct reagent or catalyst in the asymmetric construction of stereogenic centers has not been detailed in the scientific literature. Research in asymmetric synthesis involving boron compounds often focuses on the use of chiral ligands with boronic acids or the application of chiral boronic esters in reactions like asymmetric allylborations. youtube.com Transition metal complexes bearing chiral ligands are also a cornerstone of asymmetric catalysis, used in a wide array of transformations. researchgate.net

Similarly, there are no specific reports on the use of This compound for the synthesis of chiral building blocks. The synthesis of such blocks typically involves well-established methodologies like asymmetric hydrogenation, alkylation, or the use of chiral pool starting materials. While organoboron compounds are integral to many synthetic strategies, the role of this specific borate salt in stereoselective synthesis is an unexplored area.

Catalytic Applications and Catalyst Development

This compound and its related heteroaryl analogues have emerged as valuable reagents in modern organic synthesis, particularly in the realm of catalytic cross-coupling reactions. Their unique stability and reactivity profile have led to their application in transition metal-catalyzed processes.

Role as a Precatalyst or Ligand in Transition Metal Catalysis

While not a catalyst in its own right, this compound serves as a highly effective nucleophilic coupling partner in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. This application is particularly significant for the synthesis of bi- and poly-heterocyclic structures, which are common motifs in pharmaceuticals and functional materials.

The utility of lithium triisopropyl borates, including the 2-thiophenyl derivative, stems from their enhanced stability compared to the corresponding boronic acids, especially for five-membered heterocycles which are prone to protodeboronation under standard coupling conditions. nih.gov These borate salts are readily prepared in a one-pot synthesis from the corresponding heterocycle. nih.gov

In practice, the catalytic cycle for the Suzuki-Miyaura coupling involves a palladium catalyst. Research has shown that the choice of the palladium precatalyst is crucial for achieving high efficiency. For instance, the use of XPhos precatalyst has been demonstrated to be highly effective, enabling the rapid generation of the active Pd(0)L species at low temperatures. nih.gov This is particularly advantageous for the coupling of thermally sensitive borates. nih.gov The general reaction involves the coupling of the lithium heteroaryl triisopropylborate with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. nih.gov

The following table summarizes representative Suzuki-Miyaura coupling reactions of various lithium heteroaryl triisopropylborates, illustrating the general applicability of this methodology which can be extended to this compound. nih.gov

| Entry | Heteroaryl Borate | Coupling Partner | Product | Yield (%) |

| 1 | Lithium triisopropyl 2-furanylborate | 4-bromobenzonitrile | 4-(furan-2-yl)benzonitrile | 95 |

| 2 | Lithium triisopropyl 2-thienylborate | 2-bromo-6-methoxynaphthalene | 2-methoxy-6-(thiophen-2-yl)naphthalene | 93 |

| 3 | Lithium triisopropyl 2-pyridinylborate | 1-bromo-4-tert-butylbenzene | 4-tert-butyl-2-phenylpyridine | 85 |

| 4 | Lithium triisopropyl 2-furanylborate | 4-bromopyridine (HCl salt) | 4-(furan-2-yl)pyridine | 87 |

Reaction conditions: Heteroaryl triisopropyl borate (1.5-3.0 equiv), aryl halide (1.0 equiv), XPhos precatalyst (3 mol%), THF/aqueous K3PO4, 40 °C, 2 h. Data sourced from a study on a general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. nih.gov

This methodology provides a robust and efficient pathway for the synthesis of complex molecules, where the lithium triisopropyl borate acts as a stable and reactive precursor to the organoboron nucleophile in the catalytic cycle.

Metal-Free Catalysis Mediated by Borate

The application of this compound in metal-free catalytic systems is not a widely documented area of research. While there is growing interest in metal-free cross-coupling reactions, such as those employing organocatalysts or proceeding through radical pathways, the specific role of this compound in mediating such transformations has not been extensively reported in scientific literature. researchgate.net

The development of metal-free Suzuki-Miyaura-type reactions often involves the activation of boronic acids or their derivatives through different mechanisms that avoid the use of transition metals. researchgate.net However, specific studies detailing the participation of this compound as a key component in a metal-free catalytic cycle are currently limited.

Theoretical and Computational Investigations of Lithium Triisopropyl 2 Thiophenylborate

Electronic Structure and Bonding Analysis

A comprehensive understanding of a molecule's behavior begins with a detailed analysis of its electronic structure and the nature of its chemical bonds. Modern computational techniques provide a suite of tools to probe these fundamental aspects.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of the size and complexity of Lithium Triisopropyl 2-Thiophenylborate. A DFT study would commence with the optimization of the molecule's geometry to locate its minimum energy structure in the gas phase or in a simulated solvent environment.

This optimization process would yield crucial information about the compound's structural parameters. For instance, the calculated bond lengths and angles would provide a quantitative description of the molecular architecture. Of particular interest would be the nature of the lithium-boron and boron-sulfur interactions, as well as the orientation of the isopropyl and thiophenyl groups.

| Property | Calculated Value |

|---|---|

| Electronic Energy (Hartree) | -1254.789 |

| Enthalpy (Hartree) | -1254.543 |

| Gibbs Free Energy (Hartree) | -1254.601 |

| Dipole Moment (Debye) | 8.21 |

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

To gain a more intuitive chemical picture of the bonding within this compound, Natural Bond Orbital (NBO) analysis is a powerful tool. NBO theory translates the complex many-electron wavefunction into a localized representation of chemical bonds, lone pairs, and core orbitals. This approach provides a quantitative measure of the electron density distribution and the nature of donor-acceptor interactions within the molecule.

An NBO analysis would reveal the natural atomic charges on each atom, offering a more chemically meaningful representation of charge distribution than other methods like Mulliken population analysis. These charges would highlight the ionic character of the lithium-borate interaction and the polarization of the various bonds within the molecule.

Furthermore, NBO analysis quantifies the delocalization of electron density through second-order perturbation theory, which evaluates the energetic stabilization resulting from interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions are crucial for understanding the subtleties of bonding and reactivity. For example, the analysis could reveal hyperconjugative interactions involving the C-H bonds of the isopropyl groups and the aromatic system of the thiophenyl group.

Table 2 presents a hypothetical NBO analysis for selected atoms in this compound. The natural charges indicate the degree of charge separation, while the natural electron configuration provides insight into the hybridization and occupancy of the atomic orbitals.

| Atom | Natural Charge (e) | Natural Electron Configuration |

|---|---|---|

| Li | +0.95 | [core]2s(0.05) |

| B | -0.85 | [core]2s(0.45)2p(1.40) |

| S | -0.60 | [core]3s(1.75)3p(4.80) |

| C (phenyl, ipso) | -0.25 | [core]2s(1.10)2p(2.15) |

Topological Analysis of Electron Density (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonding. AIM analysis partitions the molecule into atomic basins and identifies critical points in the electron density, which correspond to nuclei, bond paths, rings, and cages.

For this compound, AIM analysis would be particularly insightful for characterizing the nature of the Li-B and B-S bonds. The properties of the electron density at the bond critical point (BCP) between two atoms, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.

A high value of ρ(r) and a negative Laplacian are characteristic of a covalent bond, indicating a concentration of electron density between the nuclei. Conversely, a low ρ(r) and a positive Laplacian suggest a closed-shell interaction, typical of ionic bonds. The sign of the total energy density at the BCP can further differentiate the nature of the interaction, with negative values indicating a degree of covalent character.

Table 3 provides hypothetical AIM parameters for key bonds in this compound, illustrating how this analysis would classify the bonding interactions.

| Bond | Electron Density at BCP, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Interaction Type |

|---|---|---|---|

| Li-B | 0.025 | +0.110 | Ionic |

| B-S | 0.180 | -0.250 | Polar Covalent |

| B-C (isopropyl) | 0.210 | -0.450 | Covalent |

| S-C (phenyl) | 0.230 | -0.520 | Covalent |

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, providing a detailed picture of reaction pathways and the energetic barriers that govern them.

Potential Energy Surface Scans for Reaction Pathways

To investigate the mechanism of a reaction involving this compound, a potential energy surface (PES) scan would be an initial exploratory step. This involves systematically changing a key geometric parameter, such as a bond length or angle, and calculating the energy at each point. The resulting energy profile can reveal the approximate location of transition states and intermediates along a proposed reaction coordinate.

For example, if studying the reaction of this borate (B1201080) with an electrophile, the distance between the nucleophilic center of the borate and the electrophilic center of the reactant could be systematically decreased, and the energy of the system calculated at each step. The resulting PES scan would provide a preliminary map of the reaction pathway.

Transition State Characterization and Activation Energy Calculations

Once a potential transition state is located on the PES, more sophisticated algorithms can be used to optimize its geometry. A true transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This is a critical parameter that determines the reaction rate. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified.

For instance, in a hypothetical substitution reaction, two possible mechanisms might be a concerted pathway and a stepwise pathway involving an intermediate. By locating the transition state for the concerted pathway and the transition states and intermediate for the stepwise pathway, their relative energies can be compared to determine the operative mechanism.

Table 4 presents hypothetical activation energies for two competing reaction pathways involving this compound. Such data would be crucial for predicting the outcome of a chemical transformation.

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Pathway A (Concerted) | 22.5 |

| Pathway B (Stepwise) | 31.2 |

Computational Modeling of Competing Pathways and Selectivity

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of organoborate compounds like this compound. mdpi.comresearchgate.net By mapping the potential energy surface of a reaction, these models can elucidate competing pathways and predict selectivity. The process involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products.

In a hypothetical reaction, such as the transfer of a ligand from the boron center to an electrophile, multiple pathways may exist. For instance, either the isopropyl or the thiophenyl group could be transferred. Computational modeling can determine the activation energy (the energy barrier of the transition state) for each potential pathway. The pathway with the lowest activation energy is kinetically favored and is predicted to be the major reaction channel, thus determining the product selectivity. DFT calculations can model these competing transition states, providing insights into the geometric and electronic factors that stabilize one over the other. mdpi.com

Factors influencing this selectivity include the intrinsic bond strengths (B-C vs. B-S), steric hindrance in the transition state, and the electronic stabilization provided by the ligands. By calculating the Gibbs free energy for each pathway, a quantitative prediction of product distribution can be achieved.

Table 1: Illustrative DFT-Calculated Energy Profile for Competing Ligand Transfer Pathways

| Species | Pathway A (Isopropyl Transfer) | Pathway B (Thiophenyl Transfer) |

| Relative Energy (kcal/mol) | ||

| Reactants + Electrophile | 0.0 | 0.0 |

| Transition State (TS) | +22.5 | +18.9 |

| Products | -15.2 | -19.8 |

Note: Data are hypothetical and for illustrative purposes to demonstrate the application of computational modeling in predicting reaction selectivity. A lower transition state energy indicates a kinetically favored pathway.

Ligand Effects and Stereoelectronic Influences on Reactivity

The reactivity of this compound is profoundly influenced by the characteristics of its ligands and the surrounding environment. Stereoelectronic effects, which encompass both steric and electronic factors, govern the molecule's stability and reaction preferences. baranlab.orgresearchgate.net

The ligands attached to the central boron atom dictate its accessibility and electronic nature. The triisopropyl and thiophenyl groups each contribute distinct steric and electronic properties.

Triisopropyl Groups: These bulky alkyl groups exert significant steric hindrance around the boron atom. This steric bulk can shield the boron center from attack by large reagents and influence the conformational preferences of the molecule. Electronically, isopropyl groups are considered weak sigma-donors (σ-donors), slightly increasing the electron density at the boron center through inductive effects.

Table 2: Estimated Stereoelectronic Parameters for Ligands

| Ligand | Parameter Type | Estimated Value/Description | Influence on Reactivity |

| Isopropyl | Steric (Cone Angle) | ~114° (as P(i-Pr)₃) | High steric hindrance, directs reagent approach |

| Electronic (Inductive) | Weakly electron-donating | Increases electron density on boron | |

| Thiophenyl | Steric | Moderately bulky, planar | Less hindrance than isopropyl, influences approach trajectory |

| Electronic | σ-donating (S), π-accepting (ring) | Modulates boron's electronic character |

The lithium counterion (Li⁺) is not a passive spectator; its interaction with the borate anion and surrounding solvent molecules significantly impacts reactivity. nih.gov In solution, the species can exist in equilibrium as a contact ion pair (CIP), a solvent-separated ion pair (SSIP), or as free ions. chemrxiv.org The nature of the solvent plays a crucial role in determining the dominant form.

Low-Polarity Solvents (e.g., Toluene (B28343), Diethyl Ether): In these environments, the formation of contact ion pairs is favored. The Li⁺ cation is closely associated with the borate anion, potentially coordinating to the sulfur atom or the phenyl ring's π-system. This close interaction can polarize the B-S bond, potentially activating the thiophenyl group for transfer.